(5-Bromo-2-fluoro-phenyl)-(4-methoxy-phenyl)-methanone
Overview
Description
(5-Bromo-2-fluoro-phenyl)-(4-methoxy-phenyl)-methanone is an organic compound that belongs to the class of aromatic ketones. This compound is characterized by the presence of a bromine atom, a fluorine atom, and a methoxy group attached to a phenyl ring, which is further connected to another phenyl ring through a carbonyl group. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-fluoro-phenyl)-(4-methoxy-phenyl)-methanone typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions and ensure high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems allows for precise control over temperature, pressure, and reagent addition, resulting in consistent product quality and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-fluoro-phenyl)-(4-methoxy-phenyl)-methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5-Bromo-2-fluoro-phenyl)-(4-methoxy-phenyl)-methanone is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
The compound’s structural features make it a useful probe in biological studies. It can be used to investigate enzyme-substrate interactions and to develop inhibitors for specific enzymes.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases.
Industry
In the industrial sector, the compound is utilized in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of (5-Bromo-2-fluoro-phenyl)-(4-methoxy-phenyl)-methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (5-Chloro-2-fluoro-phenyl)-(4-methoxy-phenyl)-methanone
- (5-Bromo-2-chloro-phenyl)-(4-methoxy-phenyl)-methanone
- (5-Bromo-2-fluoro-phenyl)-(4-hydroxy-phenyl)-methanone
Uniqueness
Compared to similar compounds, (5-Bromo-2-fluoro-phenyl)-(4-methoxy-phenyl)-methanone stands out due to the presence of both bromine and fluorine atoms, which impart unique electronic and steric properties. These features influence its reactivity and interactions with other molecules, making it a versatile compound in various research and industrial applications.
Properties
IUPAC Name |
(5-bromo-2-fluorophenyl)-(4-methoxyphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrFO2/c1-18-11-5-2-9(3-6-11)14(17)12-8-10(15)4-7-13(12)16/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RABKYDGXGFWBIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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